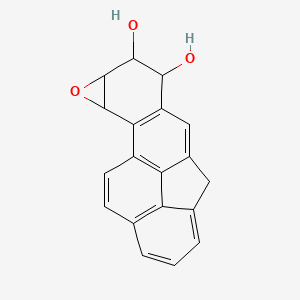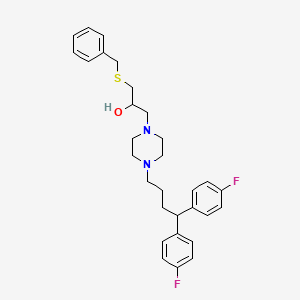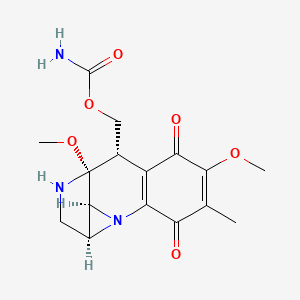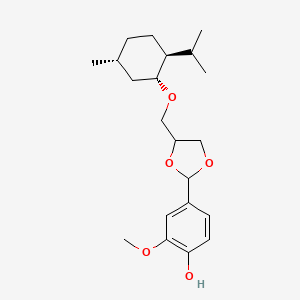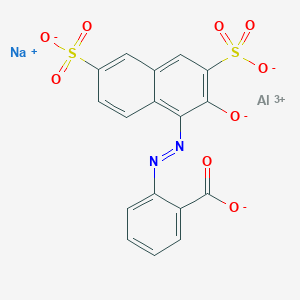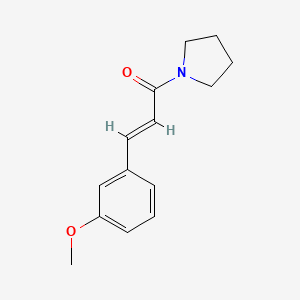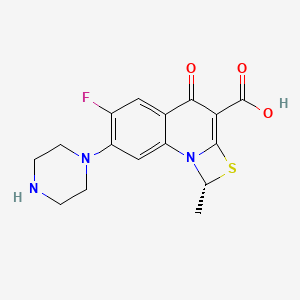
Ulifloxacin, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ulifloxacin, ®- is an active metabolite of prulifloxacin, a synthetic antibacterial agent belonging to the fluoroquinolone class. It is known for its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. Ulifloxacin is particularly effective in treating infections such as acute lower urinary tract infections, acute exacerbation of chronic bronchitis, and acute bacterial rhinosinusitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ulifloxacin is synthesized from prulifloxacin, which undergoes hydrolysis to form the active compound. The synthesis involves the use of esterases, mainly paraoxonase, which catalyze the conversion of prulifloxacin to ulifloxacin . The reaction conditions typically involve an aqueous environment where the prodrug is metabolized to its active form.
Industrial Production Methods
Industrial production of ulifloxacin involves the large-scale synthesis of prulifloxacin followed by its hydrolysis. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable, making ulifloxacin readily available for clinical use .
Chemical Reactions Analysis
Types of Reactions
Ulifloxacin undergoes various chemical reactions, including:
Oxidation: Ulifloxacin can be oxidized to form different metabolites.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: Ulifloxacin can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving ulifloxacin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include various metabolites of ulifloxacin, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
Ulifloxacin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Ulifloxacin is studied for its effects on bacterial cell walls and DNA replication.
Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.
Industry: Ulifloxacin is used in the pharmaceutical industry for the development of new antibacterial agents
Mechanism of Action
Ulifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination. By interfering with these processes, ulifloxacin prevents bacterial cell division and leads to cell death . The molecular targets include the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for maintaining the supercoiled structure of bacterial DNA .
Comparison with Similar Compounds
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Comparison
Ulifloxacin is unique in its high potency against a broad range of bacterial pathogens. Compared to ciprofloxacin, ulifloxacin is two- to fourfold more potent against certain gastroenteritis-causing pathogens . It also has a longer elimination half-life, allowing for once-daily dosing, which improves patient compliance . Additionally, ulifloxacin has shown better activity against Gram-negative bacteria compared to other fluoroquinolones .
Properties
CAS No. |
138382-95-3 |
|---|---|
Molecular Formula |
C16H16FN3O3S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(1R)-6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/t8-/m1/s1 |
InChI Key |
SUXQDLLXIBLQHW-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
Canonical SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




